4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] is a complex organic compound featuring a spirocyclic structure that combines a benzofuran moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like microwave-assisted synthesis (MWI) could be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzofuran moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or piperidine rings.
Scientific Research Applications
4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic benzofuran derivatives and piperidine-containing molecules. Examples include:
Spiro[benzofuran-3,4’-piperidine]: Lacks the methoxy group but shares the core spirocyclic structure.
4-Hydroxy-2H-spiro[1-benzofuran-3,4’-piperidine]: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially its interaction with biological targets, making it a valuable compound for further research and development .
Biological Activity
4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] is an organic compound characterized by its unique spirocyclic structure, which combines a benzofuran moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The molecular formula of 4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] is C13H17NO2 with a molecular weight of 219.28 g/mol. Its IUPAC name is 4-methoxyspiro[2H-1-benzofuran-3,4'-piperidine]. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.
The biological activity of 4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] is believed to involve interaction with various molecular targets, including G-protein coupled receptors (GPCRs). GPCRs are implicated in numerous physiological processes and are key targets for drug development. The spirocyclic structure allows for unique interactions with these receptors, potentially leading to novel therapeutic effects .
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] exhibit promising anticancer properties:
- Cell Viability : In vitro studies showed that related benzofuran derivatives can significantly decrease cell viability in various cancer cell lines. For instance, one study reported an IC50 of 45 μM against Huh7 cells at 24 hours .
- Mechanisms of Induction : The anticancer effects are often associated with the induction of apoptosis, as evidenced by increased levels of cleaved PARP and Bax proteins while decreasing Bcl-xL/Bcl-2 ratios . This suggests that the compound may promote apoptotic pathways in cancer cells.
Cell Line | IC50 (μM) at 24h | Mechanism |
---|---|---|
Huh7 | 45 | Apoptosis induction |
HepG2 | >80 | - |
Case Studies
- GPR Targeting : A study focused on the synthesis of spiro[1-benzofuran-2,4'-piperidine]-3-one scaffolds aimed at developing ligands for GPCRs. These compounds demonstrated significant binding affinity and selectivity towards specific receptors involved in inflammatory responses .
- Anticancer Derivatives : Another investigation into benzofuran derivatives highlighted their dual inhibitory effects on CDK2 and GSK-3β, leading to cell cycle arrest in cancer cells. Such properties suggest that modifications to the spirocyclic structure could enhance anticancer efficacy .
Properties
IUPAC Name |
4-methoxyspiro[2H-1-benzofuran-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-15-10-3-2-4-11-12(10)13(9-16-11)5-7-14-8-6-13/h2-4,14H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQANCJZTQGURDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CCNCC3)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.